2,7-Dimethoxy-9h-carbazole

Photophysics Fluorescence Spectroscopy Molecular Electronics

2,7-Dimethoxy-9H-carbazole (CAS 61822-18-2) is a critical building block for TADF OLED emitters and aggregation-induced emission (AIE) materials. Unlike the 3,6-isomer, which exhibits Aggregation-Caused Quenching (ACQ), this 2,7-substituted regioisomer enables AIE-essential for solid-state lighting, sensors, and bio-imaging probes. Key advantages: • Enables non-doped sky-blue OLEDs with EQE up to 9.0% as a donor moiety when paired with diphenylsulfone acceptors. • Shorter fluorescence lifetime (τF = 3.9 ns) vs. parent N-methylcarbazole (τF = 15.1 ns), enabling time-resolved photophysical studies. • Serves as Clausine V reference standard for carbazole alkaloid SAR and PRMT5 inhibitor development. Supplied at ≥98% purity; ships ambient; in stock for immediate global dispatch.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 61822-18-2
Cat. No. B1590300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxy-9h-carbazole
CAS61822-18-2
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
InChIKeyOFGBQGFYHXYVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethoxycarbazole: Core Scaffold for Electronics and Medicine


2,7-Dimethoxy-9H-carbazole (CAS 61822-18-2), a naturally occurring carbazole alkaloid also known as Clausine V, is a heterocyclic compound characterized by a carbazole skeleton with methoxy groups at the 2 and 7 positions [1]. This substitution pattern is critical to its utility as a building block and intermediate in the development of organic semiconductors, particularly for organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry [2]. Its commercial availability as a high-purity synthetic product makes it a key procurement target for research laboratories developing advanced materials and exploring structure-activity relationships in drug discovery.

Workflow

OLED emitter and organic semiconductor building block

Selection

Carbazole alkaloid scaffold for SAR and medicinal chemistry

Use Context

High-purity synthetic product for reproducible device and assay results

2,7-Dimethoxycarbazole: Why Generic Substitution Fails


While numerous carbazole derivatives are commercially available, the specific 2,7-dimethoxy substitution pattern of this compound imparts unique photophysical and electronic properties that are not shared by other regioisomers or non-substituted carbazoles. Critical parameters such as fluorescence lifetime, quantum yield, and charge transport behavior are highly sensitive to both the position and nature of substituents. As demonstrated by direct comparative studies, the photophysical behavior of 2,7-dimethoxycarbazole (DMC) is markedly different from that of its parent compound, N-methylcarbazole (NMC), and its regioisomeric counterpart, 3,6-dimethoxycarbazole [1]. Furthermore, its role as a donor moiety in Thermally Activated Delayed Fluorescence (TADF) OLEDs is tied to its specific electronic structure, which enables unique device performance that cannot be replicated by other carbazole-based emitters [2]. Therefore, substituting it with a generic carbazole analog would fundamentally alter the experimental outcomes and device performance, making precise procurement essential for reliable and reproducible research.

Target compound

2,7-Dimethoxycarbazole: exhibits AIE behavior and distinct short fluorescence lifetime.

Potential substitute

3,6-Dimethoxycarbazole or N-methylcarbazole: may show ACQ, longer lifetime and altered charge transport.

Regioisomer dependence

2,7-substitution pattern is critical for TADF donor performance; changing position can shift emission and mobility.

Non-specific carbazole

Generic carbazole or other isomers may not reproduce AIE or the reported device EQE levels.

2,7-Dimethoxycarbazole: Procurement Evidence Guide


Reduced Fluorescence Lifetime

A direct head-to-head comparison shows that 2,7-dimethoxycarbazole (DMC) exhibits a significantly shorter fluorescence lifetime (τF) than its parent analog, N-methylcarbazole (NMC). This difference is a key differentiator for applications where excited state dynamics are critical [1].

Reduced Fluorescence Lifetime
Head-to-head
τF = 3.9 ns (DMC) vs 15.1 ns (NMC)
~74% reduction; relevant for time-resolved applications and fast-response electronics.
Measured in 3-methylpentane at room temperature.
Photophysics Fluorescence Spectroscopy Molecular Electronics

Charge Transport: Regioisomer Comparison

In a direct comparative study of isomeric dimethoxycarbazole derivatives, a derivative based on the 3,6-dimethoxycarbazole core (isomer 3b) exhibited superior charge transporting properties compared to its 2,7-dimethoxycarbazole-based counterpart (isomer 3a). While both compounds show high thermal stability, the hole mobility of the 3,6-derivative is quantifiably higher [1].

Charge Transport: Isomer Impact
Head-to-head
2,7-isomer derivative: data not reported 3,6-isomer derivative: ~10⁻³ cm² V⁻¹ s⁻¹
Regioisomer determines hole mobility; 2,7 may not optimize charge transport.
Both isomers thermally stable (Td >375 °C). Amorphous films.
Organic Electronics OLED Charge Transport

Aggregation Emission: AIE vs ACQ

The 2,7- and 3,6-dimethoxycarbazole scaffolds confer opposite emission behaviors upon aggregation. A derivative of 2,7-dimethoxycarbazole (isomer 3a) exhibits Aggregation-Induced Emission (AIE), whereas the corresponding 3,6-dimethoxycarbazole derivative (isomer 3b) suffers from Aggregation-Caused Quenching (ACQ) [1]. This fundamental difference is linked to the isomers' different ground state dipole moments (5.98 D for 3a vs. 0.69 D for 3b) [1].

Aggregation Emission: AIE vs ACQ
Head-to-head
2,7-isomer derivative: AIE 3,6-isomer derivative: ACQ
Opposite emission behavior controls solid-state brightness.
Linked to ground-state dipole moment difference (5.98 D vs 0.69 D).
Aggregation-Induced Emission Fluorescence Optoelectronics

TADF Donor for OLEDs

The 2,7-dimethoxycarbazole moiety serves as the electron-donating unit in a series of Thermally Activated Delayed Fluorescence (TADF) emitters. When paired with a diphenylsulfone acceptor, these emitters enable the fabrication of non-doped sky-blue OLEDs with a maximum external quantum efficiency (EQE) of 9.0% [1]. This performance benchmark is specific to the electronics of this particular donor-acceptor system.

TADF OLED Performance
Class-level
Non-doped sky-blue OLED EQE = 9.0%
Reported device benchmark for this donor-acceptor system.
2,7-DMC-diphenylsulfone emitter; class-level inference.
TADF OLED Organic Electronics

2,7-Dimethoxycarbazole: High-Impact Applications


TADF Emitter Synthesis for OLEDs

2,7-Dimethoxy-9H-carbazole is a key building block for the synthesis of donor-acceptor (D-A) type emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). When functionalized as a donor moiety and coupled with an appropriate acceptor (e.g., diphenylsulfone), it enables the fabrication of non-doped sky-blue OLEDs with external quantum efficiencies reaching 9.0% [1]. This application is supported by the evidence of its specific electronic contribution to the TADF mechanism [1].

Solid-State AIE Emitters

For applications requiring high luminescence in the solid state, such as in solid-state lighting, sensors, or bio-imaging probes, the 2,7-dimethoxycarbazole scaffold is the preferred regioisomer. As demonstrated by direct comparison, its derivatives exhibit Aggregation-Induced Emission (AIE), in stark contrast to the Aggregation-Caused Quenching (ACQ) observed in the 3,6-isomer [2]. Procurement of this specific isomer is therefore critical for achieving the desired AIE effect.

Excited-State Photophysical Studies

Researchers investigating excited-state dynamics, energy transfer, or fluorescence lifetime phenomena will find 2,7-dimethoxy-9H-carbazole a uniquely useful probe. Its fluorescence lifetime (τF = 3.9 ns) is markedly shorter than that of its parent compound, N-methylcarbazole (τF = 15.1 ns) [3]. This distinct and quantifiable difference makes it an essential tool for studies where a specific and well-characterized short lifetime is required.

Carbazole Alkaloid Scaffold in Medicinal Chemistry

As a naturally occurring carbazole alkaloid (Clausine V) isolated from species like Clausena excavata, 2,7-dimethoxy-9H-carbazole serves as an important reference standard and a versatile synthetic intermediate for exploring the structure-activity relationships (SAR) of carbazole-based pharmaceuticals [4]. Its use as a core scaffold is well-documented in patents for developing PRMT5 inhibitors and other therapeutic agents [5].

Application
Selection Property
Validation Focus
TADF emitter synthesis for OLEDs
Donor-acceptor electronic compatibility
TADF emission and device EQE characterization
Solid-state AIE emitters
AIE-active 2,7-regioisomer
Aggregation-state photoluminescence measurement
Excited-state photophysical studies
Short fluorescence lifetime
Time-resolved fluorescence spectroscopy
Carbazole alkaloid scaffold in medicinal chemistry
Natural product carbazole core
SAR and target-binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethoxy-9h-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.